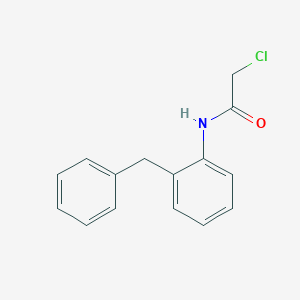

N-(2-benzylphenyl)-2-chloroacetamide

Beschreibung

Contextualization of the Compound's Significance in Advanced Organic Synthesis

In advanced organic synthesis, the significance of a compound like N-(2-benzylphenyl)-2-chloroacetamide lies in its potential as a versatile intermediate. The chloroacetamide group is a known reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. researchgate.netresearchgate.net This reactivity enables the construction of more complex molecules. The synthesis of various N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net

The core structure, which can be viewed as a derivative of 2-aminobiphenyl, is a key feature in many compounds with interesting material and biological properties. The synthesis of related N-substituted chloroacetamides often involves the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.info

Overview of Historical and Current Research Trajectories for this compound

Direct historical and current research trajectories for this compound are not extensively documented in publicly available literature. However, the research landscape for the broader class of N-substituted chloroacetamides and biphenyl (B1667301) derivatives is rich and provides context.

Research has actively explored N-substituted chloroacetamides for a variety of biological activities, including their potential as antimicrobial, and anticonvulsant agents. nih.govnih.gov Studies on related compounds, such as N-benzyl-2-acetamidopropionamide derivatives, have shown that the introduction of specific substituents can lead to potent biological effects. nih.gov

Current research often focuses on the synthesis of novel derivatives and their evaluation for specific therapeutic targets. For instance, the synthesis of various N-aryl 2-chloroacetamides and their subsequent reactions to form heterocyclic compounds is an active area of investigation. researchgate.net

Articulation of the Research Gap and Objectives for In-depth Investigation

The primary research gap concerning this compound is the lack of specific studies on its synthesis, characterization, and potential applications. While the synthesis of analogous compounds is well-described, a dedicated investigation into the optimal reaction conditions and purification methods for this particular molecule is absent.

Future research should aim to:

Develop and optimize a synthetic route to this compound.

Thoroughly characterize the compound using modern analytical techniques such as NMR, IR, and mass spectrometry, and to determine its crystal structure.

Investigate its chemical reactivity, particularly at the chloroacetamide moiety.

Screen the compound for potential biological activities, drawing inspiration from the known properties of related chloroacetamides and biphenyls.

Scope and Limitations of the Academic Inquiry

This article provides a detailed overview of this compound based on the available information for its structural components and closely related compounds. The primary limitation is the scarcity of direct experimental data and published research specifically on this compound. Therefore, much of the discussion on its potential properties and applications is based on extrapolation from analogous structures. The information presented herein is intended for academic and research purposes and does not include data on dosage, administration, or safety profiles.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of the parent compound, Chloroacetamide, and related N-substituted derivatives provide a basis for prediction.

| Property | Value (for Chloroacetamide) | Reference |

| Molecular Formula | C2H4ClNO | nih.gov |

| Molecular Weight | 93.51 g/mol | nih.gov |

| Appearance | Colorless to pale yellow solid | sciencemadness.org |

| Odor | Characteristic | sciencemadness.org |

| Solubility | Readily soluble in water | sciencemadness.org |

This table presents data for the parent compound, Chloroacetamide, as specific experimental data for this compound is not available.

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-(2-benzylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-15(18)17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYKOPNFLUUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368394 | |

| Record name | N-(2-benzylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21535-43-3 | |

| Record name | 2-Chloro-N-[2-(phenylmethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(diphenylmethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-benzylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzylphenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 2 Benzylphenyl 2 Chloroacetamide

Advanced Strategies for Laboratory-Scale Synthesis

The laboratory-scale synthesis of N-(2-benzylphenyl)-2-chloroacetamide primarily revolves around the formation of an amide bond between 2-aminodiphenylmethane and a chloroacetyl group.

Optimization of Established Synthetic Routes for this compound

The most established route for the synthesis of this compound is the acylation of 2-aminodiphenylmethane with chloroacetyl chloride. sigmaaldrich.comresearchgate.net This reaction is a nucleophilic acyl substitution where the amino group of 2-aminodiphenylmethane attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

The optimization of this reaction is crucial for achieving high yield and purity, particularly given the steric hindrance posed by the bulky benzyl (B1604629) group at the ortho position of the aniline (B41778) derivative. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

Reaction Solvents: A variety of solvents can be employed for this acylation. Common choices include aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and dimethylformamide (DMF). google.comsphinxsai.com The selection of the solvent can influence the solubility of the reactants and the reaction rate.

Bases: The reaction generates hydrogen chloride, which needs to be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3). google.comresearchgate.net For sterically hindered anilines, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective. sphinxsai.com

Temperature and Reaction Time: The acylation is typically carried out at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction. erciyes.edu.tr The reaction progress is often monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. ijpsr.info

A typical laboratory procedure would involve dissolving 2-aminodiphenylmethane and a base in a suitable solvent, followed by the dropwise addition of chloroacetyl chloride at a controlled temperature. After the reaction is complete, an aqueous workup is performed to remove the base hydrochloride salt and other water-soluble impurities. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol. ijpsr.info

Table 1: Optimization of Reaction Conditions for the Synthesis of N-aryl-2-chloroacetamides

| Parameter | Condition | Purpose | Reference(s) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction. | google.comsphinxsai.com |

| Base | Triethylamine (TEA), Potassium Carbonate (K2CO3), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | To neutralize the HCl byproduct and drive the reaction forward. | google.comsphinxsai.comresearchgate.net |

| Temperature | 0 °C to Room Temperature | To control the exothermic reaction and minimize side products. | erciyes.edu.tr |

| Reaction Time | 3 - 24 hours | To ensure complete conversion of starting materials. | ijpsr.info |

| Purification | Recrystallization (e.g., from ethanol) | To obtain the pure product. | ijpsr.info |

Exploration of Novel Synthetic Pathways

While the acylation with chloroacetyl chloride is the most direct method, research into novel synthetic pathways for N-aryl acetamides focuses on improving efficiency, safety, and environmental friendliness.

The use of catalysts can enhance the efficiency of the acylation reaction. While bases are stoichiometrically consumed, certain compounds can act as catalysts. For instance, phosphonium (B103445) salts and uronium salts are known coupling reagents in peptide synthesis and can be applied to amide bond formation. arkat-usa.org More recently, the use of DBU as a non-nucleophilic base has been shown to be highly efficient for the synthesis of N-aryl amides from aromatic amines and chloroacetyl chloride, often leading to high yields in shorter reaction times. sphinxsai.com

Another approach involves the use of solid-supported catalysts, which can simplify the purification process as the catalyst can be easily filtered off. For example, solid-supported 4-hydroxy-3-nitrobenzophenone (B1615346) ester has been used for the N-acylation of weakly nucleophilic amines. arkat-usa.org

Green chemistry principles are increasingly being applied to organic synthesis to reduce the environmental impact. For the synthesis of this compound, several greener strategies can be explored based on methodologies developed for related compounds.

One approach is the use of more environmentally benign solvents, such as water. The Schotten-Baumann reaction conditions, which involve carrying out the acylation in a biphasic system with an aqueous base, can be applied. researchgate.net This method avoids the use of volatile organic solvents.

Solvent-free reaction conditions are another green alternative. For instance, the reaction of a solid aromatic amine with liquid acetic anhydride (B1165640) has been reported to yield the corresponding amide in a flowable particulate form, eliminating the need for a solvent and simplifying product isolation. google.com

Alternative acylating agents to the highly reactive and corrosive chloroacetyl chloride can also be considered. For example, the use of ethyl chloroacetate (B1199739) in the presence of aqueous ammonia (B1221849) has been described for the synthesis of chloroacetamide. orgsyn.org This method is less hazardous than using chloroacetyl chloride.

Table 2: Comparison of Synthetic Approaches for N-aryl Acetamides

| Approach | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |

| Established Route | 2-Aminodiphenylmethane, Chloroacetyl chloride, Base (e.g., TEA), Organic Solvent (e.g., DCM) | High yield, well-established. | Use of hazardous reagents and volatile organic solvents. | sigmaaldrich.comresearchgate.net |

| Catalytic Approach | DBU as base/catalyst | High efficiency, shorter reaction times. | Catalyst cost may be a factor. | sphinxsai.com |

| Greener Approach (Aqueous) | Schotten-Baumann conditions (aqueous base) | Avoids volatile organic solvents. | Potential for hydrolysis of chloroacetyl chloride. | researchgate.net |

| Greener Approach (Solvent-free) | Solid amine with liquid acylating agent | No solvent required, simplified workup. | May not be suitable for all substrates. | google.com |

| Greener Approach (Alternative Reagent) | Ethyl chloroacetate and ammonia | Less hazardous than chloroacetyl chloride. | May require longer reaction times or higher temperatures. | orgsyn.org |

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality such as axial or planar chirality. Therefore, stereoselective synthesis and chiral resolution techniques are not applicable to this compound.

Process Development and Optimization Studies for Scalable Production

The scalability of the synthesis of this compound is an important consideration for potential industrial applications. The established acylation reaction is generally scalable. However, several factors need to be carefully managed during scale-up.

Heat Management: The acylation reaction is exothermic, and efficient heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of byproducts. This can be managed by controlling the rate of addition of the acylating agent and using appropriate cooling systems.

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates, especially when dealing with slurries or viscous reaction mixtures.

Workup and Purification: The workup and purification procedures need to be adapted for large-scale production. Recrystallization, while effective at the lab scale, might be less practical for very large quantities. Alternative purification methods such as slurry washing or melt crystallization might be considered.

Process development studies for the acylation of aromatic amines have focused on moving from batch to continuous flow processes. Continuous flow reactors offer better control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and potentially higher yields. For the synthesis of solid amides, processes have been developed where the reaction is carried out in a flowable particulate form, which simplifies handling and product isolation on a large scale. google.com

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the underlying mechanism of the synthesis is crucial for optimizing reaction conditions and improving yields.

Reaction Kinetics and Thermodynamics of Formation

Specific kinetic and thermodynamic parameters for the formation of this compound are not extensively documented in peer-reviewed literature. However, the reaction kinetics can be inferred from studies on analogous systems. The reaction of acyl chlorides with nucleophiles like amines or phenols is complex, potentially proceeding through a balance of ionic and addition-intermediate mechanisms, depending on the solvent, nucleophile, and substrate structure. niu.edu

For instance, studies on the reaction of chloroacetyl chloride with phenols in acetonitrile (B52724) show that the reactivity order is consistent with an addition-intermediate mechanism being the primary pathway. niu.edu The reaction is generally considered thermodynamically favorable, driven by the formation of the highly stable amide bond and the neutralization of the HCl byproduct by the base, which shifts the equilibrium towards the product side. quora.com

Identification and Characterization of Reaction Intermediates

The acylation of 2-benzylaniline (B1266149) with chloroacetyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism. iitk.ac.in The key steps are:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 2-benzylaniline molecule attacking the electrophilic carbonyl carbon of chloroacetyl chloride. chemistnotes.comiitk.ac.in

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. doubtnut.comblogspot.com In this intermediate, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The base present in the reaction mixture abstracts the proton from the positively charged nitrogen atom, yielding the neutral this compound product and the corresponding salt of the base (e.g., triethylammonium (B8662869) chloride). iitk.ac.in

This sequence represents a classic addition-elimination pathway common to acyl transfer reactions.

Computational Modeling of Reaction Mechanisms

While no specific computational models for the synthesis of this compound have been published, computational chemistry is a powerful tool for studying similar reactions. Density Functional Theory (DFT) methods are frequently used to investigate the electronic properties and reactivity of aniline-based amides. mdpi.comresearchgate.net Such studies can calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and explore the transition states of the reaction pathway. mdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models have been developed for various N-substituted chloroacetamides to correlate their chemical structures with biological activities. nih.gov These models use molecular descriptors to predict properties, demonstrating the utility of computational approaches in this class of compounds. nih.gov Similar methodologies could be applied to model the reaction mechanism, stability of intermediates, and transition state energies for the synthesis of this compound.

Purity Assessment and Characterization Techniques in Synthetic Studies

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compound.

Chromatographic Methods for Isolation and Purification

Chromatography is indispensable for both monitoring and purifying the reaction products.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the synthesis, allowing for the visualization of the consumption of starting materials and the formation of the product. ijpsr.info

High-Performance Liquid Chromatography (HPLC): For high-purity samples, reverse-phase HPLC (RP-HPLC) is a standard technique. For related chloroacetamides, methods often employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid for better peak shape. sielc.comtandfonline.com This technique is scalable and can be adapted for preparative separations to isolate the pure compound. sielc.com

Recrystallization: Following initial isolation, the crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to remove residual impurities. ijpsr.info

Spectroscopic Techniques for Structural Confirmation (e.g., advanced NMR, HRMS)

A combination of spectroscopic methods is used to unambiguously confirm the structure of the final product. nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are the most powerful tools for structural elucidation. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the amide proton (N-H), the aromatic protons of both the phenyl and benzyl rings, a singlet for the benzyl methylene (B1212753) bridge (CH2), and a singlet for the chloromethyl group (Cl-CH2-). 13C NMR would show corresponding signals for all unique carbon atoms, including the carbonyl carbon of the amide. Advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Distortionless Enhancement by Polarization Transfer (DEPT) are employed to make definitive assignments of all proton and carbon signals, which is especially useful for complex spin systems in the aromatic regions. nih.govipb.ptresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision, which serves to confirm its elemental formula (C15H14ClNO). tandfonline.comarabjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretch and the C=O stretch (Amide I band) of the secondary amide group, typically around 3270 cm⁻¹ and 1670 cm⁻¹, respectively. ijpsr.info

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Characteristic Signal |

|---|---|---|

| ¹H NMR | Amide (N-H) | ~8-9 ppm (singlet, broad) |

| Aromatic (Ar-H) | ~7.0-7.8 ppm (multiplets) | |

| Benzyl (Ar-CH₂-Ar) | ~4.0 ppm (singlet) | |

| Chloromethyl (Cl-CH₂) | ~4.2 ppm (singlet) | |

| ¹³C NMR | Carbonyl (C=O) | ~164-168 ppm |

| Aromatic (Ar-C) | ~120-140 ppm | |

| Benzyl (Ar-CH₂-Ar) | ~35-45 ppm | |

| Chloromethyl (Cl-CH₂) | ~40-45 ppm | |

| IR | Amide N-H Stretch | ~3250-3300 cm⁻¹ |

| Amide C=O Stretch | ~1660-1680 cm⁻¹ | |

| C-Cl Stretch | ~700-800 cm⁻¹ |

Note: Expected values are based on data for analogous N-aryl chloroacetamides and may vary depending on the solvent and experimental conditions.

Compound Names

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-benzylaniline |

| Chloroacetyl chloride |

| Dichloromethane |

| Tetrahydrofuran |

| Triethylamine |

| Sodium hydroxide |

| Hydrochloric acid |

| Acetonitrile |

| Ethanol |

| Formic acid |

Chemical Reactivity and Transformation of N 2 Benzylphenyl 2 Chloroacetamide

Electrophilic and Nucleophilic Substitution Reactions

The chemical character of N-(2-benzylphenyl)-2-chloroacetamide is significantly influenced by its susceptibility to nucleophilic substitution. The primary site for this reaction is the carbon atom bonded to the chlorine, which is rendered electrophilic by the adjacent carbonyl group and the electronegative chlorine atom.

Nucleophilic Substitution: The chlorine atom serves as an effective leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of the broader class of N-aryl 2-chloroacetamides. researchgate.netresearchgate.net The reaction involves the attack of a nucleophile on the α-carbon, leading to the substitution of the chloride ion. This process is fundamental to the derivatization of the molecule. researchgate.net Common nucleophiles that can be employed include oxygen-based (e.g., alkoxides, phenoxides), nitrogen-based (e.g., amines, azides), and sulfur-based (e.g., thiolates) reagents. researchgate.net

The synthesis of this compound itself is an example of nucleophilic acyl substitution, where the amino group of 2-benzylaniline (B1266149) acts as a nucleophile, attacking the carbonyl carbon of 2-chloroacetyl chloride. google.com To drive this acylation reaction to completion, a weak base such as pyridine or triethylamine (B128534) is often added to neutralize the hydrochloric acid generated, which would otherwise protonate the starting amine and reduce its nucleophilicity. google.com

| Nucleophile Type | Specific Nucleophile | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| Nitrogen | Ammonia (B1221849) / Amines | Aminoacetamide | N-substituted glycine amides |

| Nitrogen | Azide (e.g., Sodium Azide) | Azidoacetamide | Azide intermediates |

| Oxygen | Hydroxide / Alkoxides | Hydroxy/Alkoxy-acetamide | α-hydroxy or α-alkoxy amides |

| Sulfur | Thiols / Thiolates | Thioether | S-substituted acetamides |

Derivatization Strategies and Functional Group Interconversions

The primary strategy for the derivatization of this compound hinges on the nucleophilic substitution of its chlorine atom. researchgate.net This allows for the introduction of a wide array of functional groups, significantly altering the molecule's chemical and physical properties.

Beyond simple substitution, the chloroacetamide moiety can act as an alkylating agent for various substrates. For instance, it can alkylate phenols, indoles, and piperazines in the presence of a suitable base, linking the N-(2-benzylphenyl)acetamide structure to other molecular scaffolds. researchgate.net

Functional group interconversions can also be envisioned for the amide group itself. While specific studies on this compound are limited, amides can generally be:

Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-(2-benzylanilino)acetic acid) and ammonia/amine.

Reduced using strong reducing agents like lithium aluminum hydride to afford the corresponding amine (N1-(2-benzylphenyl)ethane-1,2-diamine).

These transformations provide pathways to a diverse set of derivatives not accessible through simple substitution at the α-carbon.

Cyclization Reactions and Heterocycle Formation (e.g., in the synthesis of Epinastine compounds)

A critical transformation of this compound is its ability to undergo intramolecular cyclization, a key step in the synthesis of the antihistamine Epinastine. google.comaxios-research.com This reaction showcases the strategic placement of the reactive chloroacetamide side chain adjacent to the benzyl (B1604629) group.

In the presence of a dehydrating agent, such as polyphosphoric acid or phosphorus pentoxide, this compound undergoes an intramolecular Friedel-Crafts-type reaction. google.com The amide is thought to be the precursor to a reactive intermediate that cyclizes onto the neighboring benzyl ring. This "amide dehydration ring" closure results in the formation of the seven-membered central ring of the dibenzo[b,e]azepine heterocyclic system. google.com The product of this specific cyclization is 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a direct precursor in the multi-step synthesis of Epinastine. google.com

Furthermore, derivatives of this compound, formed via initial nucleophilic substitution, can undergo subsequent intramolecular cyclization to form a variety of other heterocyclic systems, such as imidazoles or thiazolidinones. researchgate.net

| Reactant | Key Reagent(s) | Reaction Type | Product | Significance |

|---|---|---|---|---|

| This compound | Dehydrating agent (e.g., Polyphosphoric acid) | Intramolecular Cyclization / Dehydration | 6-(chloromethyl)-11H-dibenzo[b,e]azepine | Forms the core tricyclic structure of Epinastine. google.com |

Stability and Degradation Pathways under Varied Conditions

While specific experimental data on the stability of this compound is not extensively documented, its degradation pathways can be inferred from the known reactivity of its constituent functional groups—specifically the chloroacetamide moiety.

Based on the properties of the parent compound, chloroacetamide, this compound is expected to exhibit limited thermal stability. When heated to decomposition, chloroacetamide emits toxic fumes of hydrogen chloride and nitrogen oxides. nih.gov It is reasonable to assume that this compound would follow a similar degradation pattern, involving the breakdown of the chloroacetamide side chain and potentially the aromatic backbone at higher temperatures.

The amide bond in this compound is a potential site for hydrolytic cleavage. Amide hydrolysis can occur under both acidic and basic conditions, though it typically requires elevated temperatures.

Acid-catalyzed hydrolysis: Protonation of the amide carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-promoted hydrolysis: Nucleophilic attack by a hydroxide ion on the carbonyl carbon would form a tetrahedral intermediate, which would then collapse to form a carboxylate and an amine.

The molecule's susceptibility to oxidative degradation has not been specifically reported. The benzylic C-H bonds and the aromatic rings could be potential sites for oxidation under strong oxidizing conditions.

| Condition | Predicted Stability | Potential Degradation Pathway(s) | Likely Product(s) |

|---|---|---|---|

| Thermal (Heating) | Low | Decomposition of chloroacetamide moiety | Hydrogen chloride, Nitrogen oxides nih.gov |

| Hydrolytic (Acid/Base) | Moderate | Amide bond cleavage; C-Cl bond hydrolysis | 2-benzylaniline, Chloroacetic acid; N-(2-benzylphenyl)-2-hydroxyacetamide |

| Photochemical (UV) | Unknown | Bond cleavage, oxidation | Data not available |

| Oxidative | Unknown | Oxidation of aromatic rings or benzylic position | Data not available |

Medicinal Chemistry and Pharmacological Relevance of N 2 Benzylphenyl 2 Chloroacetamide and Its Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Epinastine)

N-(2-benzylphenyl)-2-chloroacetamide serves as a crucial building block in the synthesis of several pharmaceutically important compounds, most notably the second-generation antihistamine, Epinastine. Its chemical structure is amenable to cyclization reactions that form the core of various tricyclic and heterocyclic scaffolds.

Precursor in the Synthesis of Dibenzo[b,e]azepine Derivatives

This compound is a direct precursor to dibenzo[b,e]azepine derivatives. The synthesis of Epinastine provides a clear example of this transformation. The process involves the acylation of 2-benzylaniline (B1266149) with 2-chloroacetyl chloride to yield this compound nih.govnih.gov. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, facilitated by a dehydrating agent, leading to the formation of the seven-membered azepine ring characteristic of the dibenzo[b,e]azepine core. This cyclization step results in the formation of 6-(chloromethyl)-11H-dibenzo[b,e]azepine, a key intermediate in the Epinastine synthesis pathway nih.gov. The dibenzo[b,e]azepine skeleton is a privileged structure in medicinal chemistry, forming the foundation for a variety of centrally and peripherally acting drugs.

Structure-Activity Relationship (SAR) Studies of Related Analogues

While specific SAR studies on this compound itself are not extensively documented, a wealth of research exists on the SAR of its derivatives, particularly within the dibenzo[b,e]azepine class of compounds. These studies are crucial for understanding how molecular modifications influence biological activity and for the rational design of new therapeutic agents.

Influence of Substituent Modifications on Biological Activity

Modifications to the dibenzo[b,e]azepine scaffold, which is derived from this compound, have been shown to significantly impact pharmacological activity. Key areas of modification and their observed effects include:

Substitution on the Dibenzo Rings: The nature and position of substituents on the two benzene rings of the dibenzo[b,e]azepine core can influence potency, selectivity, and pharmacokinetic properties. For instance, in the development of novel anticancer agents, various substituents on the dibenzo[b,e]azepine-6,11-dione framework were explored, leading to the discovery of compounds with potent anti-proliferative effects.

Side Chain Variations: The nature of the side chain attached to the nitrogen atom of the azepine ring is a critical determinant of activity. For antihistamines, the side chain often contains a basic amino group that is essential for interaction with the H1-receptor. The length and composition of this side chain are optimized to maximize potency and minimize side effects.

| Compound Class | Modification | Effect on Biological Activity |

|---|---|---|

| Dibenzo[b,e]azepine Derivatives | Substitution on aromatic rings | Alters potency and selectivity for target receptors. |

| Dibenzo[b,e]azepine Derivatives | Modification of the azepine ring | Impacts molecular conformation and receptor binding. |

| Dibenzo[b,e]azepine Derivatives | Variation in the N-side chain | Crucial for interaction with target receptors and modulating pharmacological effect (e.g., antihistaminic activity). |

Design and Synthesis of Novel Derivatives for Targeted Therapies

The dibenzo[b,e]azepine scaffold has been a fertile ground for the design and synthesis of novel derivatives with a wide range of therapeutic applications beyond antihistaminic effects. By applying the principles of medicinal chemistry, researchers have developed new compounds targeting various diseases:

Anticancer Agents: Novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines.

Neuroleptic Agents: The dibenzo[b,e]azepine core is also present in some antipsychotic medications. Modifications to this structure have been explored to develop new agents with improved efficacy and side-effect profiles for treating psychiatric disorders.

Other Therapeutic Areas: The versatility of the dibenzo[b,e]azepine scaffold has led to its investigation in other therapeutic areas, including as anticonvulsants and antidepressants.

The synthesis of these novel derivatives often utilizes intermediates that are structurally related to this compound, highlighting its foundational role in the exploration of new chemical entities.

Advanced Pharmacological Screening Methodologies for this compound Derivatives

The discovery and development of new drugs derived from scaffolds related to this compound rely on sophisticated pharmacological screening methodologies. These techniques allow for the rapid and efficient evaluation of large numbers of compounds to identify those with the desired biological activity.

For derivatives targeting the histamine H1-receptor, such as novel antihistamines, a tiered screening approach is typically employed:

High-Throughput Screening (HTS): This is the initial step where large libraries of compounds are rapidly tested for their ability to bind to the target receptor, in this case, the H1-receptor. HTS utilizes automated systems to perform millions of biochemical or cell-based assays in a short period. Radioligand binding assays are a common HTS method to identify compounds that displace a labeled ligand from the H1-receptor.

In Vitro Functional Assays: Compounds that show promising binding affinity in HTS are then subjected to in vitro functional assays to determine their mechanism of action (e.g., antagonist, inverse agonist) and potency. These assays often use cell lines expressing the H1-receptor and measure the compound's ability to inhibit histamine-induced cellular responses, such as calcium mobilization or inositol phosphate production.

In Vivo Models: The most promising candidates from in vitro studies are then evaluated in animal models of allergic diseases. These models, such as histamine-induced bronchoconstriction in guinea pigs or models of allergic rhinitis in rodents, provide crucial information on the compound's efficacy, pharmacokinetics, and potential side effects in a living organism.

| Screening Method | Purpose | Example Assay |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for target binding. | Radioligand binding assay for H1-receptor. |

| In Vitro Functional Assays | Determine mechanism of action and potency. | Calcium mobilization assay in H1-receptor expressing cells. |

| In Vivo Models | Evaluate efficacy, pharmacokinetics, and side effects in a living organism. | Histamine-induced bronchoconstriction in guinea pigs. |

These advanced screening methodologies are essential for the efficient discovery and development of new and improved medicines based on the dibenzo[b,e]azepine scaffold, which originates from key intermediates like this compound.

In Vitro Assays for Receptor Binding and Enzyme Inhibition

In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with its biological target, such as a receptor or an enzyme. These assays measure the binding affinity (how strongly the compound binds) and functional activity (whether it activates or inhibits the target).

For derivatives of N-benzyl acetamide (B32628), these assays have been crucial in identifying potential therapeutic applications. For instance, studies on N-benzyltryptamine derivatives, which share the N-benzyl structural motif, have utilized radioligand displacement assays to determine their binding affinity for human 5-HT2 receptor subtypes. plos.orgresearchgate.net In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with cell membranes expressing the receptor. The test compound is then added at various concentrations to measure its ability to displace the radiolabeled ligand. The concentration at which 50% of the radiolabeled ligand is displaced (the IC50 value) is determined and used to calculate the binding affinity constant (Ki).

Similarly, N,N-substituted pyrazolopyrimidine acetamide derivatives have been evaluated for their binding affinity to the 18 kDa translocator protein (TSPO), a target for neuroinflammation. mdpi.com These studies revealed that modifications to the N-substituents significantly impact binding, with some derivatives showing picomolar to nanomolar affinity. mdpi.com For example, replacing an N-aromatic group with an N-benzyl substituent was found to decrease affinity, suggesting steric hindrance within the protein's binding pocket. mdpi.com

Enzyme inhibition is another critical parameter. N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. abq.org.br Kinetic studies of the most active compounds showed a competitive mode of inhibition, and their IC50 values were determined to quantify their potency. abq.org.br

Table 1: In Vitro Binding and Inhibition Data for N-benzyl Acetamide Derivatives

| Compound Class | Target | Assay Type | Key Findings |

|---|---|---|---|

| N-benzyltryptamines | 5-HT2A / 5-HT2C Receptors | Radioligand Displacement | Affinities in the nanomolar range, demonstrating potential for CNS activity. plos.org |

| Pyrazolopyrimidine Acetamides | Translocator Protein (TSPO) | Competitive Binding Assay | High affinity (pM to nM range), sensitive to N-substituent structure. mdpi.com |

| N-benzyl-N-methyl-acetamides | Peripheral Benzodiazepine Receptor (PBR) | Radioligand Binding | Inhibition constant (Ki) of 1.34 ± 0.15 nM. nih.gov |

Cellular Models for Efficacy and Toxicity Profiling

Following initial binding and enzyme assays, cellular models are employed to assess a compound's efficacy and potential toxicity in a more biologically relevant context. These models use living cells, often derived from human tissues, to observe the compound's effect on cellular processes.

For chloroacetamide derivatives, cellular models have been instrumental in evaluating their antimicrobial and anticancer potential. In one study, a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides were tested against various microorganisms. nih.gov The study utilized standard antimicrobial testing against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus (including a methicillin-resistant strain, MRSA), and the yeast Candida albicans. nih.gov The results demonstrated that the biological activity varied with the position of substituents on the phenyl ring, with halogenated derivatives showing high activity due to increased lipophilicity, which facilitates passage through the cell membrane. nih.gov

In the context of cancer research, cellular models are used to determine a compound's ability to inhibit tumor cell growth. The activity of α-substituted acetamido-N-benzylacetamide derivatives has been correlated with their anticonvulsant effects, demonstrating the utility of cellular systems in validating QSAR models. researchgate.net

Table 2: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

| Compound Substituent | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs C. albicans |

|---|---|---|---|

| 4-Chlorophenyl | 15.6 | 62.5 | 31.2 |

| 4-Fluorophenyl | 15.6 | 125 | 62.5 |

| 3-Bromophenyl | 15.6 | 62.5 | 31.2 |

| 4-Hydroxyphenyl | 62.5 | 250 | 125 |

| 4-Cyanophenyl | 31.2 | 125 | 62.5 |

Data adapted from a study on the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides. nih.gov

Computational Drug Design and Molecular Docking Studies

Computational methods are powerful tools in modern medicinal chemistry, allowing researchers to predict how a molecule might behave before it is synthesized. These in silico techniques save time and resources by prioritizing the most promising candidates for further development. Molecular docking, in particular, is a key method used to visualize and predict the interaction between a ligand (the drug candidate) and its target protein at the atomic level.

The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the target protein. A scoring function then calculates the binding energy, which predicts the affinity of the ligand for the protein. orientjchem.org For N-benzyl acetamide derivatives, docking studies have been used to complement experimental findings and provide a rationale for observed biological activities. abq.org.brresearchgate.net For example, docking analyses of α-substituted acetamido-N-benzylacetamide derivatives against the GABA aminotransferase (GABA-AT) enzyme helped to explain their potential anticonvulsant activity by revealing better binding scores than existing drugs. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized into two types: ligand-based and structure-based.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. This approach relies on analyzing a set of molecules known to interact with the target. One common method is the Quantitative Structure-Activity Relationship (QSAR) analysis. In QSAR, researchers identify molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric effects) and build a mathematical model that correlates these descriptors with the biological activity of the compounds. nih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized molecules. Several studies on N-(substituted phenyl)-2-chloroacetamides have successfully used QSAR to understand how different substituents on the phenyl ring influence antimicrobial activity. nih.govresearchgate.net

Structure-based drug design is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. Molecular docking is the cornerstone of this approach. orientjchem.orgsemanticscholar.org By visualizing the binding pocket, chemists can design molecules that fit precisely and form key interactions (like hydrogen bonds or hydrophobic interactions) with specific amino acid residues. Docking studies on N-benzyl acetamide derivatives have helped to rationalize their selectivity for butyrylcholinesterase over acetylcholinesterase by identifying differences in the active sites of the two enzymes. abq.org.br Similarly, docking has been used to predict the binding modes of acetamide derivatives to monoamine oxidase (MAO-A and MAO-B) enzymes, which are targets for antidepressant drugs. semanticscholar.orgnih.gov

Prediction of Binding Affinities and Pharmacokinetic Properties

A central goal of computational chemistry is to predict not only if a compound will bind to its target, but also how it will behave in the body.

Prediction of Binding Affinities: Molecular docking programs provide scores that serve as an estimate of binding affinity. nih.gov These scores, often expressed in units of energy (e.g., kcal/mol), represent the predicted free energy of binding. researchgate.net A lower (more negative) score generally indicates a more stable protein-ligand complex and thus higher predicted affinity. For α-substituted acetamido-N-benzylacetamide derivatives, docking scores were used to rank compounds and design new analogs with potentially improved anticonvulsant activity, showing binding scores superior to the commercial drug vigabatrin. researchgate.net

Prediction of Pharmacokinetic Properties: Beyond binding, a successful drug must have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools and webservers like SwissADME and pKCSM are widely used to predict these properties from a molecule's structure. nih.govjonuns.com These predictions help to identify potential liabilities early in the design process. Key parameters include:

Lipophilicity (LogP): Affects absorption and membrane permeability.

Topological Polar Surface Area (TPSA): Influences cell penetration.

Lipinski's Rule of Five: A set of criteria that helps to predict if a compound has drug-like properties conducive to oral bioavailability. researchgate.net

Studies on N-(substituted phenyl)-2-chloroacetamides have used these tools to evaluate their drug-likeness, confirming that the designed compounds generally meet the criteria for good oral bioavailability. nih.gov

Table 3: Predicted Pharmacokinetic Properties for Representative Chloroacetamide Derivatives

| Compound Substituent | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Lipinski's Rule Violations |

|---|---|---|---|---|

| 4-Chlorophenyl | 201.64 | 2.55 | 29.10 | 0 |

| 4-Fluorophenyl | 185.60 | 2.12 | 29.10 | 0 |

| 3-Bromophenyl | 246.09 | 2.82 | 29.10 | 0 |

| 4-Hydroxyphenyl | 183.61 | 1.63 | 49.33 | 0 |

| 4-Cyanophenyl | 192.62 | 1.83 | 52.89 | 0 |

Data adapted from cheminformatics analysis of N-(substituted phenyl)-2-chloroacetamides. nih.gov

Analytical and Spectroscopic Characterization in Research Settings

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the precise molecular structure of newly synthesized compounds like N-(2-benzylphenyl)-2-chloroacetamide. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. nih.gov The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two phenyl rings would produce a complex series of signals in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 4.0 ppm, while the methylene (B1212753) protons of the chloroacetamide group (-CH₂Cl) would also produce a singlet, typically further downfield around δ 4.3 ppm due to the electron-withdrawing effect of the adjacent chlorine and carbonyl groups. The amide proton (-NH-) would be observed as a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is characteristically found in the δ 165-170 ppm region. Carbons of the two aromatic rings would generate a cluster of signals between δ 125-140 ppm. The benzylic and chloroacetyl methylene carbons would also be readily identifiable. To confirm assignments, advanced 2D NMR techniques such as HETCOR (Heteronuclear Correlation) can be employed to establish direct one-bond correlations between protons and the carbons they are attached to. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Amide | -NH- | 8.5 - 9.5 | Broad singlet, shift is solvent dependent |

| Phenyl Rings | Ar-H | 7.0 - 7.5 | Complex multiplet |

| Benzyl (B1604629) | -CH₂- | ~ 4.0 | Singlet |

| Chloroacetamide | -CH₂Cl | ~ 4.3 | Singlet |

| Amide Carbonyl | >C=O | 165 - 170 | --- |

| Phenyl Rings | Ar-C | 125 - 140 | Multiple signals |

| Benzyl | -CH₂- | ~ 45 | --- |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₅H₁₄ClNO), the calculated molecular weight is approximately 259.73 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass with high precision, allowing for the confirmation of the molecular formula. The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 259. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion, with a second peak [M+2]⁺ at m/z ≈ 261, having about one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule could include cleavage of the amide bond or the benzyl group. For instance, the loss of the chloroacetyl group (•COCH₂Cl) or the benzyl radical (•CH₂Ph) would result in significant fragment ions that can be used to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₄ClNO | Determined by HRMS |

| Molecular Weight | ~259.73 g/mol | Confirms compound identity |

| Molecular Ion [M]⁺ | m/z ≈ 259 | Corresponds to the intact molecule with ³⁵Cl |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

A strong absorption peak around 1670-1690 cm⁻¹ corresponds to the stretching vibration of the amide carbonyl group (C=O). researchgate.net The N-H stretching vibration of the secondary amide would appear as a distinct peak in the region of 3250-3350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, usually between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of two phenyl rings and the amide group, which act as chromophores, would result in characteristic absorption bands in the UV region. The spectrum would be expected to show strong absorptions below 280 nm, corresponding to π → π* transitions within the aromatic rings, and a weaker absorption at a longer wavelength corresponding to the n → π* transition of the amide carbonyl group.

Future Directions and Emerging Research Avenues

Development of N-(2-benzylphenyl)-2-chloroacetamide as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. The N-benzylphenyl core of this compound presents such a potential. Research on analogous structures has demonstrated the utility of the N-benzylphenyl motif in targeting various proteins. For instance, derivatives of an N-benzyl scaffold have been investigated as inhibitors of the NLRP3 inflammasome, a key component in inflammatory processes. nih.gov Similarly, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor, highlighting the versatility of the benzyloxy-phenyl moiety in drug design. nih.gov

The chloroacetamide group, on the other hand, is a well-known reactive moiety that can form covalent bonds with nucleophilic residues, such as cysteine, in protein active sites. nih.gov This property has been exploited in the development of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. Research has shown that chloroacetamide derivatives can act as irreversible inhibitors of targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and the TEAD·YAP1 protein-protein interaction. nih.govrsc.org

The combination of a potentially privileged N-benzylphenyl scaffold with a reactive chloroacetamide "warhead" in this compound suggests a promising strategy for designing potent and selective covalent inhibitors for a range of therapeutic targets. Future research could focus on screening this compound and its analogs against various kinases, proteases, and other enzymes implicated in disease.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Target Class | Specific Example | Rationale for Targeting |

| Kinases | Fibroblast Growth Factor Receptors (FGFRs) | The chloroacetamide moiety can form covalent bonds with cysteine residues in the kinase domain. nih.gov |

| Protein-Protein Interactions | TEAD·YAP1 | The chloroacetamide group can covalently modify a cysteine in the palmitate-binding pocket of TEAD. rsc.org |

| Inflammasomes | NLRP3 | The N-benzyl scaffold has been shown to be effective in inhibiting NLRP3 inflammasome activation. nih.gov |

| Nuclear Receptors | Androgen Receptor | The N-benzylphenyl-like core can serve as a scaffold for developing receptor antagonists. nih.gov |

| Fungal Enzymes | Not specified | Chloroacetamide derivatives have demonstrated broad antifungal activity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can be employed to accelerate the exploration of the chemical space around this compound.

In the context of drug discovery, ML models can be trained on existing data of bioactive compounds to predict the potential targets and activities of new molecules. nih.govmdpi.com For this compound, AI could be used to:

Predict Novel Targets: By analyzing the compound's structural features, ML algorithms could identify potential protein targets beyond those already known for similar scaffolds.

Optimize Lead Compounds: Generative AI models can design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Virtual Screening: AI-powered docking simulations can efficiently screen large virtual libraries of this compound analogs against various protein targets, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

The development of machine learning-guided approaches could significantly reduce the time and cost associated with discovering new therapeutic applications for this class of compounds. vanderbilt.edu

Advanced Materials Science Applications of this compound Derivatives

While the primary focus of research on similar compounds has been in the biomedical field, the chemical properties of this compound suggest potential applications in advanced materials science. Acetamide (B32628) itself is utilized as a plasticizer and an industrial solvent due to its ability to form hydrogen bonds and its high dielectric constant. wikipedia.orgpatsnap.com

The reactive nature of the chloroacetamide group in this compound could be harnessed to create novel polymers and functional materials. For example, it could be used as a monomer or a cross-linking agent in polymerization reactions. The incorporation of the N-benzylphenyl moiety could impart specific properties to the resulting material, such as altered solubility, thermal stability, or optical characteristics.

Future research in this area could explore the synthesis of polymers and co-polymers incorporating this compound and the characterization of their material properties for potential use in areas like specialty coatings, adhesives, or electronic components.

Interdisciplinary Research with Biotechnology and Nanotechnology

The convergence of chemistry, biotechnology, and nanotechnology opens up new frontiers for the application of this compound.

In biotechnology, the reactivity of the chloroacetamide group makes it a candidate for bioconjugation. Chloroacetamide-linked nucleotides have been successfully used to cross-link with peptides and proteins, demonstrating the utility of this chemistry in creating well-defined biomolecular conjugates. acs.org this compound and its derivatives could potentially be used to:

Label and Track Biomolecules: By attaching a fluorescent dye or a tag to the N-benzylphenyl scaffold, the resulting compound could be used to covalently label specific proteins for imaging and diagnostic purposes.

Develop Targeted Drug Delivery Systems: The compound could be conjugated to antibodies or other targeting ligands to deliver a therapeutic payload specifically to diseased cells.

In the realm of nanotechnology, this compound could be incorporated into nanomaterials to create functional nanodevices. For instance, it could be used to functionalize the surface of nanoparticles, enabling them to interact with biological systems in a controlled manner. nih.gov The development of drug-eluting nanoparticles or functionalized nanosensors are potential areas of exploration. The combination of acetamide derivatives with nanotechnology has been proposed for enhancing drug delivery and biocompatibility. archivepp.com

Q & A

Basic Research Questions

Q. What established methods are used to synthesize N-(2-benzylphenyl)-2-chloroacetamide and its derivatives?

- Methodology : The synthesis typically involves chloroacetylation of substituted anilines. For example, N-(4-acetylphenyl)-2-chloroacetamide is synthesized by reacting 4-aminoacetophenone with chloroacetyl chloride under basic conditions. Condensation with thiocarbamoyl compounds or aromatic aldehydes further yields derivatives. Reaction optimization includes adjusting solvent systems (e.g., ethanol or acetonitrile), temperature, and catalysts like sodium ethoxide. Characterization via IR and NMR confirms functional groups (C=O, NH) and substituent positions .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Identifies C=O stretches (~1650–1700 cm⁻¹) and NH vibrations (~3200–3350 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments, chloroacetamide CH₂ signals (~4.2 ppm), and substituent effects .

- X-ray Diffraction (XRD) : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). SHELX software refines crystallographic data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Regulatory Compliance : Adhere to Significant New Activity (SNAc) provisions under CEPA 1999 if modifying synthesis pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound derivatives?

- Methodology :

- Redetermination : Re-collect high-resolution data to refine atomic coordinates and displacement parameters. For example, highlights redetermining a structure to correct bond geometry .

- Software Tools : Use SHELXL for small-molecule refinement and SHELXE for phase correction. Cross-validate with PLATON for symmetry checks .

- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., C—H···O) that may influence packing, as seen in .

Q. What strategies enhance the design of this compound-based probes for ion detection?

- Approach :

- Functionalization : Attach fluorophores (e.g., thiacalix[4]arene) to the chloroacetamide core. demonstrates Hg(II) detection via fluorescence quenching .

- Binding Studies : Calculate stoichiometry and binding constants using UV-Vis titrations. Quantum yield measurements quantify probe sensitivity .

- Computational Modeling : Molecular docking predicts interactions between the probe and target ions .

Q. How can computational methods improve the understanding of this compound derivatives in drug discovery?

- Methodology :

- Molecular Docking : Screen derivatives against target proteins (e.g., SARS-CoV-2 main protease). used AutoDock Vina to evaluate binding affinities .

- DFT Calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

- SAR Analysis : Link substituent effects (e.g., electron-withdrawing groups) to antibacterial or antioxidant activity .

Q. What experimental considerations are vital for optimizing reaction yields in derivative synthesis?

- Optimization Strategies :

- Byproduct Mitigation : Monitor side reactions (e.g., dichlorination) via TLC and adjust POCl₃ concentrations .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in condensation steps .

- Catalyst Screening : Test bases like K₂CO₃ or NaH to improve reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.